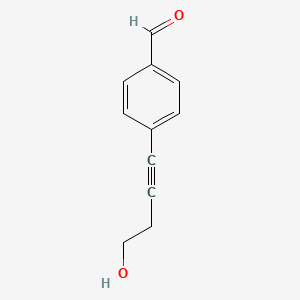

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its identity through precise structural descriptors. The compound bears the Chemical Abstracts Service registry number 544707-13-3, providing unambiguous identification within chemical databases. The molecular designation 4-(4-hydroxybut-1-ynyl)benzaldehyde represents the standardized International Union of Pure and Applied Chemistry name, indicating the presence of a four-carbon alkyne chain terminating in a hydroxyl group at the para position of benzaldehyde.

The systematic identification extends beyond nomenclature to encompass multiple molecular descriptors that facilitate computational and analytical applications. The International Chemical Identifier string InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 provides a unique structural representation, while the corresponding International Chemical Identifier Key JNMGWHGSRGUHJY-UHFFFAOYSA-N offers a compressed format for database searches. These identifiers ensure consistent recognition across various chemical information systems and facilitate cross-referencing in scientific literature.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C=O)C#CCCO encodes the complete molecular structure in a linear format, enabling computational analysis and structural manipulation. This notation system proves particularly valuable for automated processing in cheminformatics applications, where rapid structural identification becomes essential for large-scale data analysis. The molecular descriptor landscape includes additional parameters such as the Molecular Design Limited number MFCD03406287, which provides internal referencing within commercial chemical databases.

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses a benzene ring substituted at the para position with an alkyne-containing side chain. The empirical formula C11H10O2 reflects a molecular weight of 174.20 grams per mole, indicating a relatively compact structure despite its multifunctional nature. The compound integrates three distinct functional groups: an aromatic aldehyde, a terminal alkyne, and a primary alcohol, creating a versatile synthetic intermediate with multiple reaction sites.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C11H10O2 | Empirical composition |

| Molecular Weight | 174.20 g/mol | Exact mass determination |

| Hydrogen Bond Donors | 1 | Primary alcohol group |

| Hydrogen Bond Acceptors | 2 | Aldehyde oxygen and alcohol oxygen |

| Topological Polar Surface Area | 37.3 Ų | Measure of molecular polarity |

| Rotatable Bonds | 2 | Conformational flexibility indicators |

The benzaldehyde moiety provides the primary aromatic framework, with the aldehyde carbonyl positioned meta to the alkyne substituent. This arrangement creates electronic communication between the electron-withdrawing aldehyde group and the alkyne functionality, influencing both reactivity patterns and spectroscopic properties. The four-carbon alkyne chain extends from the aromatic ring, terminating in a primary hydroxyl group that introduces additional hydrogen bonding capabilities and polar character to the molecule.

Computational analysis reveals specific geometric parameters that define the three-dimensional molecular structure. The alkyne bond length typically measures approximately 1.21 Angstroms, while the carbon-carbon single bonds in the aliphatic chain maintain standard lengths of approximately 1.54 Angstroms. The hydroxyl group adopts a gauche conformation relative to the alkyne terminus, minimizing steric interactions while maximizing hydrogen bonding potential with surrounding molecules or solvent systems.

Stereoelectronic Properties and Conformational Dynamics

The stereoelectronic properties of this compound arise from the interplay between aromatic conjugation, alkyne polarization, and conformational flexibility within the aliphatic chain. The alkyne functionality exhibits characteristic linear geometry with sp-hybridized carbon atoms, creating a rigid structural element that contrasts with the rotational freedom of the adjacent methylene groups. This geometric constraint influences molecular recognition events and determines preferred binding orientations in synthetic transformations.

Conformational dynamics play a crucial role in determining the compound's chemical behavior and physical properties. The presence of two primary rotatable bonds allows for multiple conformational isomers, each characterized by distinct spatial arrangements of functional groups. Molecular dynamics simulations suggest that the most stable conformations minimize intramolecular interactions between the hydroxyl group and aromatic system while maintaining favorable gauche arrangements around the alkyne-adjacent bonds.

The electronic properties reflect contributions from both aromatic and alkyne systems. The benzaldehyde core exhibits typical aromatic character with delocalized pi-electron density, while the alkyne introduces additional pi-bonding that can participate in conjugative interactions. Computational studies indicate that the alkyne functionality serves as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance, creating complex electronic distributions that influence reactivity patterns.

Stereoelectronic effects become particularly significant in reactions involving nucleophilic addition to the alkyne or aldehyde functionalities. The linear alkyne geometry facilitates selective approaches by nucleophiles, while the aldehyde carbonyl remains accessible for various addition reactions. These stereoelectronic considerations prove essential for predicting reaction outcomes and designing synthetic strategies that exploit the compound's unique structural features.

Comparative Analysis with Related Hydroxybenzaldehyde Derivatives

Comparative analysis with related hydroxybenzaldehyde derivatives reveals the distinctive structural and electronic features of this compound. The structurally related compound 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, bearing the Chemical Abstracts Service number 117569-57-0, provides an instructive comparison point. This analog features a tertiary alcohol at the three-position of the alkyne chain along with methyl substituents, resulting in increased steric bulk and altered hydrogen bonding characteristics.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 544707-13-3 | C11H10O2 | 174.20 g/mol | Primary alcohol terminus |

| 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | 117569-57-0 | C12H12O2 | 188.22 g/mol | Tertiary alcohol with methyl groups |

| 4-Hydroxybenzaldehyde | 123-08-0 | C7H6O2 | 122.12 g/mol | Simple para-hydroxyl substitution |

The parent compound 4-Hydroxybenzaldehyde represents the simplest member of this chemical family, featuring only a para-hydroxyl substituent on the benzaldehyde core. This structural comparison highlights the significant complexity introduced by the alkyne-containing side chain in this compound. The extended conjugation system and additional functional groups create opportunities for diverse chemical transformations that exceed the reactivity scope of simpler hydroxybenzaldehyde derivatives.

Electronic property comparisons reveal how structural modifications influence molecular behavior. The alkyne-containing derivatives exhibit enhanced lipophilicity compared to 4-Hydroxybenzaldehyde, while maintaining sufficient polarity for hydrogen bonding interactions. Computational analysis indicates that the extended carbon chain in this compound provides conformational flexibility absent in rigid aromatic systems, enabling adaptive molecular recognition in synthetic applications.

Reactivity pattern analysis demonstrates that alkyne-substituted benzaldehydes participate in specialized transformations unavailable to conventional hydroxybenzaldehyde derivatives. The alkyne functionality serves as a versatile synthetic handle for cross-coupling reactions, cycloaddition processes, and metal-catalyzed transformations. These enhanced synthetic capabilities position this compound as a valuable building block in complex molecule construction, surpassing the utility of simpler analogs in sophisticated synthetic endeavors.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(4-hydroxybut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGWHGSRGUHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650802 | |

| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544707-13-3 | |

| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkynylation of 4-Formylphenyl Precursors

A common approach to introduce the 4-hydroxybut-1-yn-1-yl substituent is via Sonogashira-type coupling or nucleophilic substitution on a 4-formylphenyl derivative.

- Starting Material: 4-bromobenzaldehyde or 4-iodobenzaldehyde serves as the electrophilic aromatic precursor.

- Alkynylation: Reaction with a terminal alkyne bearing a protected or free hydroxy group at the 4-position of the butynyl chain under palladium-catalyzed Sonogashira conditions.

- Hydroxy Group Introduction: The hydroxy group may be introduced either before the coupling (protected as a silyl ether or other protecting group) or after coupling by deprotection or oxidation.

Preparation of the Alkynyl Side Chain

The 4-hydroxybut-1-yn-1-yl side chain can be synthesized via:

- Alkyne Formation: Starting from 4-hydroxybutanal or 4-hydroxybutanol, conversion to the corresponding terminal alkyne by elimination or substitution reactions.

- Protection Strategies: Protecting the hydroxy group during alkyne formation to prevent side reactions.

Oxidation and Functional Group Interconversions

- The aldehyde group on the benzene ring must be preserved during the alkynylation and hydroxy introduction steps.

- Oxidation of primary alcohols to aldehydes or vice versa might be employed if the starting material is different.

Representative Preparation Method (Inferred from Related Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Bromobenzaldehyde, Pd(PPh3)2Cl2, CuI, terminal alkyne (4-hydroxybut-1-yne or protected form), base (e.g., Et3N), solvent (THF or DMF) | Sonogashira coupling to attach 4-hydroxybut-1-yn-1-yl group to benzaldehyde | Moderate to high yields reported in similar systems |

| 2 | Deprotection (if hydroxy group protected), e.g., TBAF for silyl ethers | Removal of protecting group to yield free hydroxy group | High yield, mild conditions |

| 3 | Purification by chromatography or crystallization | Isolation of pure 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde | Purity confirmed by NMR, MS |

Analytical and Characterization Methods

- NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR to confirm the integrity of aldehyde, alkyne, and hydroxy groups.

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight.

- Chromatography: Flash chromatography or preparative HPLC for purification.

- IR Spectroscopy: To confirm the presence of aldehyde (C=O stretch ~1700 cm$$^{-1}$$) and alkyne (C≡C stretch ~2100-2200 cm$$^{-1}$$).

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Alkynylation | Sonogashira coupling | 4-Bromobenzaldehyde, terminal alkyne, Pd catalyst, CuI, base | High regioselectivity, mild conditions | Requires inert atmosphere, sensitive to moisture |

| Hydroxy Group Handling | Protection/deprotection | Silyl ethers (TBDMS), TBAF for deprotection | Prevents side reactions | Additional synthetic steps |

| Purification | Chromatography, crystallization | Silica gel, solvents | High purity | Time-consuming |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, in aqueous solution, at room temperature.

Reduction: NaBH4, LiAlH4, in anhydrous ether, at low temperatures.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid.

Reduction: 4-(4-Hydroxybut-1-yn-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents.

Case Study:

In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to synthesize derivatives that exhibited enhanced anti-inflammatory activity. The synthesized compounds were tested for their efficacy against specific inflammatory pathways, demonstrating the potential of this compound in drug design .

Organic Synthesis

Building Block for Complex Molecules:

This compound is widely used as a building block in organic synthesis, facilitating the formation of more complex structures. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Sonogashira Coupling | Pd(OAc)₂, CuI, THF | Various alkynylated products |

| Hydroacylation | NHC catalyst, THF | Hydroacylated derivatives |

| Oxidation | KMnO₄ or similar oxidants | Carbonyl derivatives |

Material Science

Applications in Advanced Materials:

The compound is also employed in material science for the formulation of advanced materials, such as polymers and coatings. Its chemical properties enhance the performance characteristics of materials, making them suitable for high-performance applications.

Example Application:

In research focused on polymer composites, this compound was incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited superior properties compared to traditional polymers .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.

Research Findings:

A study highlighted its potential as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics were characterized using various biochemical assays, revealing promising results for further development .

Flavor and Fragrance Industry

Aromatic Properties:

Due to its aromatic nature, this compound finds applications in the flavor and fragrance industry. It can enhance scent profiles in various products, contributing to the development of new fragrances.

Market Analysis:

The demand for natural and synthetic aromatic compounds has led to increased interest in utilizing this compound in creating unique scent formulations that cater to consumer preferences .

Wirkmechanismus

The mechanism by which 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and related compounds:

Notes:

- The hydroxybutynyl group in the target compound introduces both polarity (via –OH) and rigidity (via the triple bond), distinguishing it from simpler analogs like 4-hydroxybenzaldehyde.

- Compared to 4-(But-3-yn-1-yloxy)benzaldehyde , the target compound’s direct C–C bond (vs. ether linkage) may alter electronic properties and metabolic stability.

Physicochemical Properties

Biologische Aktivität

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound, with the molecular formula CHO, features a hydroxyl group and an alkyne moiety that may contribute to its reactivity and biological interactions. The compound's structure is illustrated below:

Synthesis

The synthesis of this compound can be achieved through various methods including propargylation reactions. For example, one study demonstrated the successful propargylation of benzaldehyde derivatives using potassium allenyltrifluoroborate under acidic conditions with high yields .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study assessed the cytotoxic effects of related compounds on various cancer cell lines, including lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results showed no significant cytotoxicity for the tested compounds, suggesting that further modifications might be necessary to enhance their efficacy against these tumors .

Antioxidant Activity

The antioxidant capacity of compounds containing similar functional groups has been documented. The presence of the hydroxyl group is often associated with increased radical scavenging activity. A comparative analysis of various benzaldehyde derivatives revealed that those with additional hydroxyl or alkyne functionalities exhibited enhanced antioxidant properties .

Case Studies

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, and how can reaction efficiency be optimized?

- Methodology :

- Cycloaddition reactions (e.g., with Schiff bases or anhydrides) are effective for synthesizing benzaldehyde derivatives. For example, reacting a Schiff base with phthalic anhydride under controlled conditions can yield heterocyclic derivatives .

- Reimer-Tiemann reaction (phenol derivatives with chloroform in alkaline media) can introduce aldehyde groups to aromatic systems. Optimize by adjusting reaction time, temperature, and stoichiometry .

- Purification : Use column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FTIR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹), hydroxyl (-OH ~3200 cm⁻¹), and alkyne (C≡C ~2100 cm⁻¹) groups. Compare with reference spectra .

- 1H-NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and hydroxybutynyl protons (δ 2.5–4.5 ppm) .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₀O₂) by matching experimental and theoretical C/H/O percentages .

Q. What are the recommended purification methods for this compound post-synthesis?

- Methodology :

- Recrystallization : Use ethanol or ethyl acetate as solvents to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts .

Advanced Research Questions

Q. How can SHELX software be applied in determining the crystal structure of this compound derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution : Apply SHELXD for phase problem resolution via direct methods. For challenging cases (e.g., twinning), use SHELXPRO for data integration .

- Refinement : Refine atomic positions and thermal parameters with SHELXL , incorporating restraints for disordered regions .

Q. How to resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodology :

- 2D NMR : Perform COSY and HSQC experiments to resolve overlapping signals and assign proton-carbon correlations .

- Computational Validation : Compare experimental NMR shifts with predictions from tools like ACD/Labs Percepta or Gaussian calculations .

- Tautomerism Check : Investigate keto-enol equilibria (common in hydroxy-substituted aldehydes) using variable-temperature NMR .

Q. How to design experiments to study the kinetic parameters of Wittig reactions involving this aldehyde?

- Methodology :

- Reaction Monitoring : Use HPLC-UV with derivatization (e.g., 4-(diethylamino)benzaldehyde) to quantify intermediates and products over time .

- Kinetic Modeling : Apply pseudo-first-order conditions, varying phosphine ylide concentrations. Analyze rate constants via nonlinear regression .

- Stereochemical Analysis : Use chiral columns or polarimetry to assess asymmetric induction in alcohol products .

Data Contradiction Analysis

Q. How to address unexpected byproducts in the synthesis of this compound?

- Methodology :

- LC-MS Screening : Identify byproducts via high-resolution mass spectrometry and isotopic patterns.

- Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) to test for radical pathways or use deuterated solvents to track protonation sites .

- Computational Studies : Simulate reaction pathways using DFT (e.g., Gaussian) to predict side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.